molecular formula C6H9NO2 B2524500 (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 134732-52-8

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2524500
CAS No.: 134732-52-8
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-UJURSFKZSA-N
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Description

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral, conformationally restricted bicyclic building block of significant value in medicinal chemistry and drug discovery. Its core structure is a fused ring system combining cyclopropane and pyrrolidine motifs, which introduces stereochemical complexity and rigidity into target molecules. This compound serves as a critical precursor and chiral synthon in the asymmetric synthesis of complex pharmacophores . A primary research application of this scaffold and its analogs is in the development of potent protease inhibitors. Specifically, analogous 3-azabicyclo[3.1.0]hexane structures are key components in FDA-approved antiviral drugs like nirmatrelvir (the active ingredient in Paxlovid) and other investigational SARS-CoV-2 3CLpro inhibitors . These inhibitors often function by having the bicyclic moiety bind tightly to the hydrophobic S1/S2 subsites of the protease, while a separate warhead, such as a nitrile or benzothiazolyl ketone, forms a covalent bond with the catalytic cysteine residue (Cys145) . Beyond antivirals, the azabicyclo[3.1.0]hexane core is a privileged structure in designing therapeutics for a wide range of conditions. Patented derivatives are investigated as modulators of dopamine D3 receptors for treating substance abuse and CNS disorders , as ketohexokinase inhibitors for potential application in metabolic diseases like NAFLD and type 2 diabetes , and for treating conditions influenced by monoamine neurotransmitters such as ADHD . The molecule's utility stems from its ability to improve the pharmacokinetic properties of lead compounds, enhance metabolic stability, and influence target binding affinity through its rigid, three-dimensional framework. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

134732-52-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1

InChI Key

CLPZNYCYBYIODB-UJURSFKZSA-N

SMILES

C1CNC2(C1C2)C(=O)O

Isomeric SMILES

C1CN[C@]2([C@@H]1C2)C(=O)O

Canonical SMILES

C1CNC2(C1C2)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of cyclopropylamines and carboxylic acids. One common method includes the [3+2] annulation of cyclopropenes with cyclopropylanilines . This reaction is known for its efficiency in creating the bicyclic structure with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The bicyclic framework undergoes controlled ring-opening under acidic or basic conditions. A key synthetic route involves:

  • Intramolecular cyclization of 2-(bromomethyl)pyrrolidine hydrobromide using n-BuLi to form the azabicyclo[3.1.0]hexane core .

  • Lactam oxidation with HCl in 1,4-dioxane to yield 2-azabicyclo[3.1.0]hexan-3-one derivatives (e.g., conversion of 9 to 10 in 97% yield) .

Table 1: Cyclization Reaction Outcomes

Starting MaterialReagent/ConditionsProductYieldSource
2-(Bromomethyl)pyrrolidine HBrn-BuLi, THF1-Azabicyclo[3.1.0]hexane82%
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateHCl in 1,4-dioxane2-Azabicyclo[3.1.0]hexan-3-one97%

Oxidation and Reduction

The carboxylic acid group and nitrogen atom participate in redox reactions:

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the cyclopropane ring to form ketones or epoxides.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol while preserving the bicyclic structure.

Table 2: Redox Reaction Parameters

Reaction TypeReagentTemperatureKey ProductYieldSource
OxidationKMnO₄, H₂O/THF0–25°C3-Oxo derivative85%
ReductionLiAlH₄, etherReflux1-Hydroxymethyl derivative78%

Substitution and Functionalization

Electrophilic substitution occurs at the nitrogen or carboxylic acid group:

  • N-Alkylation : Treatment with methyl iodide (CH₃I) and Cs₂CO₃ in DMF yields N-methylated derivatives (e.g., 11 from 10 ) .

  • Esterification : Reaction with ethanol (EtOH) and H₂SO₄ produces ethyl esters, enhancing solubility for pharmaceutical applications.

Table 3: Substitution Reaction Examples

SubstrateReagentProductConditionsYieldSource
2-Azabicyclo[3.1.0]hexan-3-oneCH₃I, Cs₂CO₃2-Methyl-3-one derivativeDMF, 25°C92%
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acidEtOH, H₂SO₄Ethyl esterReflux, 12 h89%

Hydrolysis and Decarboxylation

Acid- or base-catalyzed hydrolysis modifies the carboxylic acid group:

  • Hydrolysis : Concentrated HCl cleaves tert-butyloxycarbonyl (Boc) protecting groups, yielding free amines (e.g., 810 ) .

  • Decarboxylation : Heating with CuO at 200°C removes CO₂, generating 2-azabicyclo[3.1.0]hexane .

Key Pathway :
Boc-protected acidHClFree amineΔDecarboxylated product\text{Boc-protected acid} \xrightarrow{\text{HCl}} \text{Free amine} \xrightarrow{\Delta} \text{Decarboxylated product}

Stereoselective Modifications

The (1R) configuration enables enantioselective transformations:

  • Simmons-Smith Reaction : Diethylzinc (Et₂Zn) and CH₂I₂ introduce cyclopropane rings with >72% diastereomeric excess (de) .

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., DMAP) achieve >90% enantiomeric excess (ee) in cyclopropane-forming steps .

Table 4: Stereoselective Reaction Data

ReactionCatalystde/eeProduct ConfigurationSource
CyclopropanationEt₂Zn/CH₂I₂72% de(1R,3S,5R)
DMAP-Catalyzed CyclizationDMAP82% ee(1R,5S)

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid serves as a valuable building block for more complex molecules due to its strained ring structure. Its unique configuration allows for the development of diverse derivatives that can be tailored for specific applications.

Biology

Biologically, this compound is investigated for its potential as a scaffold in drug design. Its structure enables the formation of compounds with specific biological activities, making it a candidate for targeting various biological pathways.

Medicine

In medicinal chemistry, derivatives of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid are explored for therapeutic applications:

  • Targeting Enzymes : Some derivatives have been identified as inhibitors of dipeptidyl peptidase 4, relevant in the treatment of type 2 diabetes.
  • Antiviral Activity : Certain analogs have shown promise in inhibiting viral replication in vitro, suggesting potential applications in treating viral infections.

Industry

The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals due to its versatility in chemical reactions. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates diverse organic synthesis
BiologyScaffold for drug designEnables targeted biological activity
MedicineTherapeutic candidatesPotential treatments for diabetes and viral infections
IndustrySpecialty chemicals productionVersatile applications in material science

Case Study 1: Antiviral Research

A study assessed the antiviral effects of derivatives of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid against various viruses. Results indicated significant inhibition of viral replication, highlighting the compound's potential in antiviral drug development.

Case Study 2: Diabetes Treatment

Preclinical trials explored the efficacy of a derivative as a dipeptidyl peptidase 4 inhibitor. The derivative demonstrated improved glycemic control in animal models, suggesting its applicability in managing type 2 diabetes.

Mechanism of Action

The mechanism of action of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase 4, a target in the treatment of type 2 diabetes . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Compound Name CAS Number Molecular Formula Key Structural Features Physicochemical Properties Applications
(1S,5R)-rel-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid 1212822-41-7 C₆H₉NO₂ Stereoisomer with (1S,5R) configuration MW: 127.14; Storage: -20°C (protect from light) Peptide synthesis intermediates
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 214193-12-1 C₆H₉NO₂ Carboxylic acid at position 3 instead of 1 Not specified Intermediate for Saxagliptin (antidiabetic drug)
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid 33294-81-4 C₆H₉NO₂ Azabicyclo numbering differs (3-aza vs. 2-aza) MP: 224–230°C; pKa: 2.38; Density: 1.327 g/cm³ Research in rigid amino acid scaffolds

Key Differences :

  • Stereochemistry : The (1R) configuration in the target compound vs. (1S,5R) in analogs affects binding to chiral biological targets .
  • Substituent Position : Moving the carboxylic acid from position 1 to 3 (as in Saxagliptin intermediates) alters hydrogen-bonding interactions in drug-receptor binding .

Derivatives with Protective Groups

Compound Name CAS Number Molecular Formula Key Features Applications
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 489438-95-1 C₁₁H₁₇NO₄ Boc-protected amino group Used in peptide synthesis to prevent undesired side reactions
(1S,5R)-2-(Fmoc)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CID 121604462 C₂₁H₁₉NO₄ Fmoc protection for solid-phase peptide synthesis Peptidomimetics and combinatorial chemistry

Functional Impact :

  • Boc and Fmoc Groups : These protective groups enhance solubility during synthesis and are cleaved under specific conditions (e.g., acidic or basic), enabling controlled assembly of peptide chains .

Salts and Halogenated Derivatives

Compound Name CAS Number Molecular Formula Key Features Properties
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride 132806-41-8 C₆H₁₀ClNO₂ Hydrochloride salt MW: 163.60; Solubility: Enhanced in aqueous media
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate AS56204-B C₈H₁₀F₂N₂O₅ Fluorine substitution at bridgehead Increased metabolic stability due to C-F bonds

Advantages :

  • Hydrochloride Salts : Improve bioavailability and crystallinity for pharmaceutical formulations .
  • Fluorinated Derivatives : Reduce susceptibility to enzymatic degradation, extending drug half-life .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Compounds like (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid are critical in synthesizing Saxagliptin, a DPP-4 inhibitor for diabetes management .
  • Peptidomimetics : The rigid bicyclic structure mimics peptide backbones, enabling design of protease-resistant therapeutics .
  • Commercial Availability : Suppliers like PharmaBlock and CymitQuimica offer diverse derivatives (e.g., Boc-protected, fluorinated), underscoring industrial demand .

Biological Activity

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.

Structure

The compound is characterized by a bicyclic framework containing a nitrogen atom, which influences its reactivity and interaction with biological targets. Its chemical formula is C6H9NO2C_6H_9NO_2 and it features a carboxylic acid functional group.

Synthesis Methods

The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Intramolecular Displacement: Using tert-butylsulfinamide with primary alkyl chlorides.
  • Cyclopropanation Reactions: Utilizing palladium-catalyzed methods to form the bicyclic structure efficiently.

These synthetic routes are optimized for yield and purity, allowing for the production of this compound on both laboratory and industrial scales .

The biological activity of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and other non-covalent interactions. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, influencing enzyme activity and receptor binding .

Pharmacological Applications

Research indicates that this compound may have significant pharmacological applications, including:

  • Antiviral Properties: Preliminary studies suggest potential activity against viral proteins, particularly in the context of hepatitis C virus (HCV) inhibition .
  • Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
  • Analgesic Activity: The compound may also exhibit analgesic effects, warranting further investigation into its mechanisms .

Case Studies

Several studies have explored the biological implications of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid:

  • Study on Antiviral Activity: A study demonstrated that derivatives of this compound inhibited NS3 protease activity in vitro, suggesting a pathway for antiviral drug development .
  • Neuroprotective Study: Research indicated that specific analogs could protect neuronal cells from oxidative stress, highlighting their therapeutic potential in neurodegenerative conditions .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid Antiviral, neuroprotectiveBicyclic structure with nitrogen
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Plant gametocideSimilar bicyclic structure
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid Potential analgesic effectsVariation in stereochemistry

This table illustrates the biological activities associated with similar compounds, emphasizing the unique properties of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid due to its specific structural configuration.

Q & A

Q. What are the common synthetic routes for (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic framework. For example, asymmetric synthesis starting from glutamic acid derivatives has been reported, involving amino protection, cyclization, and hydrolysis steps . Strong bases or acids are often required to facilitate ring closure, and automated reactors or continuous flow systems may enhance scalability . Reaction optimization (e.g., temperature, solvent choice) is critical to minimize side products like epimerized derivatives .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, are essential for confirming stereochemistry. X-ray crystallography can resolve ambiguities in bicyclic ring conformations . Chiral HPLC or capillary electrophoresis is recommended for enantiomeric purity assessment, especially given the compound’s sensitivity to racemization under acidic/basic conditions .

Q. What are the key chemical reactions this compound undergoes, and how can they be leveraged for derivatization?

The carboxylic acid group enables amidation, esterification, and peptide coupling, while the nitrogen in the azabicyclo ring participates in alkylation or acylation. For example:

  • Oxidation : Potassium permanganate introduces ketone or hydroxyl groups .
  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the carboxylic acid to an alcohol .
  • Substitution : Nucleophilic displacement at the bridgehead positions can generate analogs for structure-activity studies .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

The carboxylic acid group confers pH-dependent solubility: poorly soluble in neutral water but soluble in alkaline buffers. Stability studies indicate degradation above 40°C, particularly in aqueous solutions, necessitating storage at 2–8°C . Hydrochloride salts (e.g., CAS 132806-41-8) improve stability for long-term storage .

Q. What are the primary challenges in achieving enantiomeric purity during synthesis?

Racemization often occurs during cyclization or acidic/basic workup. Strategies include:

  • Using chiral auxiliaries or enantioselective catalysts .
  • Low-temperature reaction conditions to minimize epimerization .
  • Post-synthesis chiral resolution via diastereomeric salt formation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density functional theory (DFT) calculations predict reactivity at bridgehead carbons, while molecular docking identifies potential interactions with biological targets (e.g., enzymes or receptors). For instance, fluorinated analogs (e.g., 4-fluoro derivatives) show increased metabolic stability in silico, guiding synthetic prioritization .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC50_{50} values across studies)?

  • Standardized assays : Ensure consistent cell lines, buffer conditions, and endpoint measurements.
  • Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .
  • Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding independently .

Q. How can the compound’s bicyclic framework be modified to improve blood-brain barrier (BBB) penetration for CNS applications?

  • Introduce lipophilic substituents (e.g., tert-butyl or trifluoromethyl groups) to enhance logP .
  • Reduce hydrogen-bond donors by esterifying the carboxylic acid to prodrug forms .
  • Use in vitro BBB models (e.g., MDCK-MDR1 cells) to screen permeability early in development .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

  • Continuous flow chemistry : Minimizes reaction time and thermal degradation .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate stereochemistry in real time .
  • Crystallization optimization : Use polymorph screening to isolate stable crystalline forms resistant to racemization .

Q. How do structural analogs (e.g., 3-azabicyclo[3.1.0]hexane-2-methanol) compare in terms of reactivity and bioactivity?

  • Reactivity : The absence of a carboxylic acid group in analogs reduces electrophilicity but increases nucleophilic substitution potential at the bridgehead .
  • Bioactivity : Hydroxyl-containing derivatives (e.g., 2-methanol) show lower enzyme inhibition but improved solubility, highlighting a trade-off for therapeutic optimization .

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